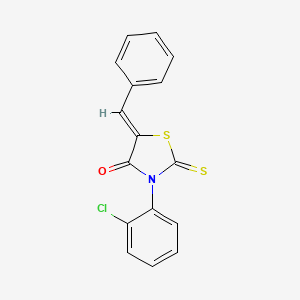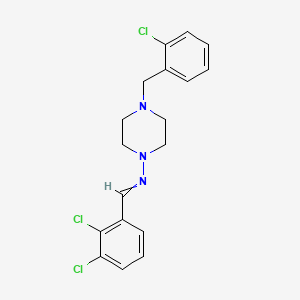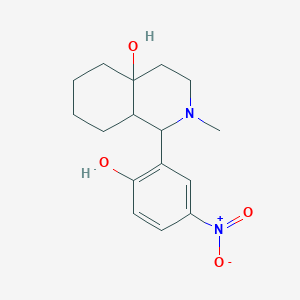
5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BTCT, is a thiazolidinone derivative that has received significant attention due to its potential applications in various fields of science. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure.
实验室实验的优点和局限性
5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize, and can be synthesized using different methods. Additionally, this compound has been shown to exhibit various biological activities, making it a potential candidate for drug development. However, there are also limitations to using this compound in lab experiments. The compound is relatively unstable and has a short half-life, which can make it difficult to study its effects in vivo. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of this compound derivatives with improved stability and bioavailability. Another potential direction is the study of this compound in combination with other drugs for the treatment of various diseases. Additionally, the study of the mechanism of action of this compound can provide insight into the development of new drugs that target the same enzymes and proteins. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can provide information on its safety and efficacy for use in humans.
Conclusion
In conclusion, this compound is a thiazolidinone derivative that has shown promising results in various fields of science. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound has been shown to exhibit various biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory activities. The compound has several advantages for lab experiments, but also has limitations. There are several future directions for the study of this compound, which can provide insight into its potential applications in various fields of science.
合成方法
5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been synthesized using different methods, including a one-pot synthesis, a solvent-free synthesis, and a microwave-assisted synthesis. The one-pot synthesis involves the reaction of 2-chlorobenzaldehyde, thiourea, and benzylideneacetone in ethanol under reflux conditions. The solvent-free synthesis involves the reaction of 2-chlorobenzaldehyde, thiourea, and benzylideneacetone in the presence of a catalytic amount of p-toluenesulfonic acid under grinding conditions. The microwave-assisted synthesis involves the reaction of 2-chlorobenzaldehyde, thiourea, and benzylideneacetone in ethanol under microwave irradiation.
科学研究应用
5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory activities. The compound has been tested against different bacteria, fungi, and viruses, and has shown promising results. This compound has also been studied for its anticancer activity, and has been found to induce apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(5Z)-5-benzylidene-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS2/c17-12-8-4-5-9-13(12)18-15(19)14(21-16(18)20)10-11-6-2-1-3-7-11/h1-10H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQWUDDUDYKSL-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6106672.png)
![1-cyclopropyl-N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6106686.png)
![1-(2-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6106690.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6106693.png)


![N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6106725.png)
![2-cyclopropyl-6-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6106730.png)
![N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6106734.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B6106744.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1-pyrrolidinyl)ethyl]piperidine](/img/structure/B6106747.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6106775.png)
![ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate](/img/structure/B6106777.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6106785.png)